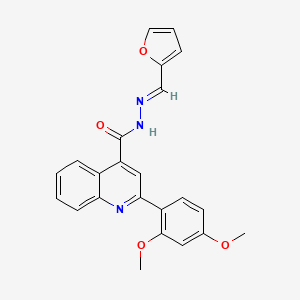

2-(2,4-dimethoxyphenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They exhibit properties such as anti-inflammatory, anticancer, and antiviral activities.

Synthesis Analysis

The synthesis of quinoline derivatives involves various chemical reactions and pathways. For instance, Baba et al. (1998) described the synthesis of related quinoline compounds used as antirheumatic drugs (Baba, Makino, Ohta, & Sohda, 1998). Similarly, Mizuno et al. (2006) detailed efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of a related compound (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various techniques. Asiri et al. (2011) analyzed the molecular structure of a similar quinoline derivative, noting the buckled fused-ring system and twisted aromatic rings (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Chemical Reactions and Properties

Quinoline derivatives can undergo a variety of chemical reactions. Austin et al. (2007) explored the scope and regiochemistry of photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to the formation of quinolines (Austin, Egan, Tully, & Pratt, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as crystalline structure and bond angles, can be determined using X-ray crystallography. For example, Cantalupo, Crundwell, & Glagovich (2010) synthesized a quinoline derivative and analyzed its crystalline structure (Cantalupo, Crundwell, & Glagovich, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through various analytical techniques. Wazzan, Al-Qurashi, & Faidallah (2016) conducted DFT and TD-DFT/PCM calculations to analyze the molecular structure and spectroscopic characterization of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

科学的研究の応用

Analytical Applications

A study discussed the use of a related fluorogenic labelling reagent in pre-column derivatization for HPLC separation of chlorophenols, highlighting its utility in detecting pharmaceutical contaminants with high sensitivity and specificity R. Gatti et al., 1997.

Synthesis and Biological Activities

Research on disease-modifying antirheumatic drugs led to the synthesis and activity study of metabolites of a related compound, which showed anti-inflammatory effects, underscoring the potential for therapeutic applications A. Baba et al., 1998.

Novel Synthesis Methods

The synthesis of quino[1,2‐c]quinazolines via intermediates related to the compound demonstrates the versatility of these molecules in generating a wide array of heterocyclic compounds, which could have various chemical and pharmaceutical applications S. Phillips & R. Castle, 1980.

Antimicrobial Activities

Another study focused on the synthesis of pyrrolylthieno[2,3-b]-quinoline derivatives, including carbohydrazide derivatives, and evaluated their antibacterial and antifungal activities. This research illustrates the potential of such compounds in developing new antimicrobial agents A. Geies et al., 1998.

Chemical Sensing Applications

A quinoline-based compound was identified as a chemosensor for 2,4,6-trinitrophenol (TNP), demonstrating the compound's utility in detecting explosive materials through a specific fluorescence quenching mechanism. This highlights the potential use of related compounds in environmental and security applications S. Halder et al., 2018.

特性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-28-15-9-10-18(22(12-15)29-2)21-13-19(17-7-3-4-8-20(17)25-21)23(27)26-24-14-16-6-5-11-30-16/h3-14H,1-2H3,(H,26,27)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWCXWXDLLEGNE-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]quinoline-4-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)